

# Development of Cerlapirdine Halted After Phase II Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Cerlapirdine Hydrochloride |           |
| Cat. No.:            | B10859008                  | Get Quote |

An In-depth Review of the Preclinical and Clinical Development of a Discontinued 5-HT6 Receptor Antagonist

For Immediate Release

**Cerlapirdine Hydrochloride** (also known by developmental codes SAM-531, PF-05212365, and WAY-262,531) is an investigational drug that was under development by Wyeth and later Pfizer for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia.[1][2] Despite a promising preclinical profile, the development of Cerlapirdine was discontinued around 2011 following Phase II clinical trials that ultimately did not demonstrate sufficient efficacy.[1][2]

Cerlapirdine is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor.[2] This receptor is primarily expressed in areas of the brain associated with learning and memory, making it a significant target for cognitive enhancement therapies.[2] The therapeutic hypothesis was that by blocking the 5-HT6 receptor, Cerlapirdine could modulate multiple neurotransmitter systems, including cholinergic and glutamatergic pathways, which are crucial for cognitive function.[2]

#### **Preclinical and Early Phase Development**

The development of Cerlapirdine began under Wyeth, which was acquired by Pfizer in 2009.[2] The compound, known by several internal codes, advanced through preclinical studies and entered Phase I clinical trials in the United States for Alzheimer's disease in October 2006.[2][3]



Preclinical in vivo studies were conducted to evaluate the pharmacokinetic profile and central nervous system penetration of Cerlapirdine.[2] These studies showed that while brain penetration was limited in rats, it was significantly higher in non-human primates, suggesting the latter as a more predictive model for human CNS exposure.[2] Target engagement in the brain was confirmed through Positron Emission Tomography (PET) studies in non-human primates.[2]

#### **Phase II Clinical Trials and Discontinuation**

Following the initial phases, a Phase II trial was initiated to further assess the efficacy and safety of Cerlapirdine.[2] One Phase II study, identified as NCT00481520, evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of the drug in subjects with mild to moderate Alzheimer's disease.[4] Another Phase II trial, NCT00895895, was designed to compare three dosage levels of SAM-531 in outpatients with mild to moderate Alzheimer's disease.[5]

While one Phase II clinical trial indicated a "trend toward efficacy" and a good side effect profile with no serious adverse events, the overall results were not sufficient to support moving into larger, more definitive Phase III studies.[1] Ultimately, the drug "failed to show clinical efficacy at any dose," leading to the discontinuation of its development.[6]

Several factors contributed to this decision. The primary reason was the inadequate efficacy signal, which did not justify the significant investment required for Phase III trials.[6] Additionally, there were concerns about its metabolism via the CYP3A4 enzyme and the potential for drug-drug interactions, particularly additive CNS depression.[6]

## **Quantitative Data Summary**

Detailed quantitative results from the early-phase clinical trials of Cerlapirdine are not extensively available in the public domain. The tables below provide a summary of the key identifiers and developmental history of the compound.



| Identifier             | Value                                                   |
|------------------------|---------------------------------------------------------|
| Generic Name           | Cerlapirdine[6]                                         |
| Developmental Codes    | SAM-531, PF-05212365, WAY-262,531[6]                    |
| CAS Numbers            | 925448-93-7 (free base), 925447-04-7 (hydrochloride)[6] |
| DrugBank Accession No. | DB12229[6]                                              |
| UNII                   | EK40PJ0V49[6]                                           |
| KEGG                   | D10099[6]                                               |
| ChEMBL ID              | CHEMBL2103880[6]                                        |
|                        |                                                         |

| Developmental Milestone                               | Date                |
|-------------------------------------------------------|---------------------|
| Phase I Clinical Trials Initiated (USA)               | October 5, 2006[3]  |
| Acquisition of Wyeth by Pfizer                        | October 15, 2009[3] |
| Enrollment Completed for Phase II Trial (NCT00895895) | April 1, 2011[3]    |
| Development Discontinued                              | ~2011[1]            |

## **Experimental Protocols**

Specific and detailed experimental protocols from the Phase I and II trials of Cerlapirdine are not publicly available. However, based on the trial registrations, the studies were designed to evaluate:

- Safety and Tolerability: Monitoring for adverse events and serious adverse events.
- Pharmacokinetics (PK): Measuring how the drug is absorbed, distributed, metabolized, and excreted.
- Pharmacodynamics (PD): Assessing the effect of the drug on the body, including target engagement.



• Efficacy: Evaluating cognitive function in patients with mild to moderate Alzheimer's disease, likely using standardized cognitive assessment scales.

The Phase II trial NCT00895895 was a study comparing three different dosage levels of Cerlapirdine against a placebo in outpatients with mild to moderate Alzheimer's disease.[5]

#### **Mechanism of Action and Signaling Pathway**

Cerlapirdine functions as a selective 5-HT6 receptor antagonist. The 5-HT6 receptor is almost exclusively found in the central nervous system. Its blockade is believed to enhance the release of other neurotransmitters, such as acetylcholine and glutamate, which are known to be involved in cognitive processes. This modulation of cholinergic and glutamatergic systems was the primary mechanism through which Cerlapirdine was expected to exert its pro-cognitive effects.

Caption: Cerlapirdine's antagonistic action on the 5-HT6 receptor.





Click to download full resolution via product page

Caption: Simplified workflow of Cerlapirdine's clinical development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Cerlapirdine Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Cerlapirdine AdisInsight [adisinsight.springer.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. trial.medpath.com [trial.medpath.com]
- To cite this document: BenchChem. [Development of Cerlapirdine Halted After Phase II Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10859008#early-phase-clinical-trial-results-for-cerlapirdine-hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com